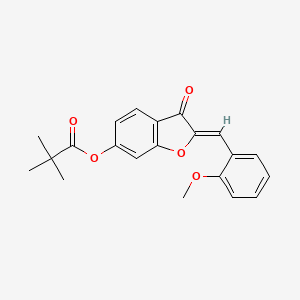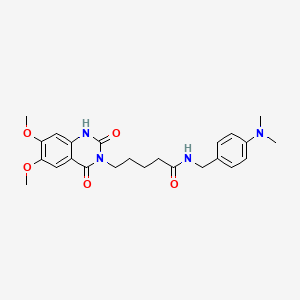
5-(6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-(dimethylamino)benzyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-(dimethylamino)benzyl)pentanamide is a useful research compound. Its molecular formula is C24H30N4O5 and its molecular weight is 454.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Activity
Research involving derivatives of dihydroquinazolinones, similar to the specified compound, has demonstrated significant anti-inflammatory activities. These compounds were synthesized and tested for their ability to reduce inflammation in vivo, showing effectiveness comparable to standard anti-inflammatory drugs (Prajapat & Talesara, 2016).
Calcium Channel Blocking
Derivatives of 3,4-dihydroquinazoline, structurally related to the mentioned compound, have been identified as potent T-type calcium channel blockers. Such blockers are crucial in the development of new therapeutic agents for the treatment of cardiovascular diseases. The structure-activity relationship (SAR) studies of these derivatives have provided insights into their potential therapeutic applications (Choe et al., 2008).
Autophagy and Apoptosis Induction
Specific dihydroquinazoline derivatives, including KYS05090, have shown the ability to induce autophagy and apoptosis-mediated cell death in cancer cells. This action was observed without directly affecting intracellular calcium levels, suggesting a novel mechanism of action for cancer therapy (Rim et al., 2014).
Antitumor Activity
Novel series of benzyl-substituted quinazolinones have been synthesized and evaluated for their in vitro antitumor activity. These compounds showed broad-spectrum antitumor activity, highlighting their potential as lead compounds for further development in cancer treatment (Al-Suwaidan et al., 2016).
Synthesis of Heterocyclic Compounds
The compound is also relevant in the synthesis of heterocyclic compounds, which are fundamental structures in many pharmaceutical agents. Research has explored novel routes to synthesize these compounds, contributing to the diversity of potential therapeutic agents (Abdallah et al., 2009).
properties
IUPAC Name |
5-(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)-N-[[4-(dimethylamino)phenyl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5/c1-27(2)17-10-8-16(9-11-17)15-25-22(29)7-5-6-12-28-23(30)18-13-20(32-3)21(33-4)14-19(18)26-24(28)31/h8-11,13-14H,5-7,12,15H2,1-4H3,(H,25,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDQUPXUCZGIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2959386.png)
![1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2959389.png)
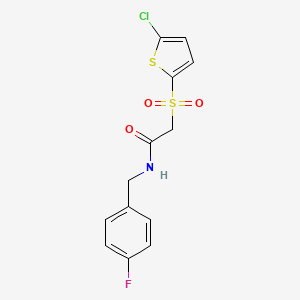
![4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2959391.png)
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide](/img/structure/B2959395.png)
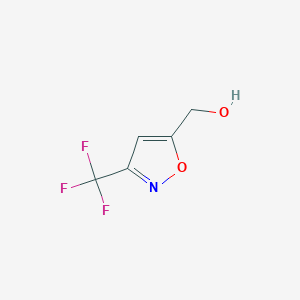
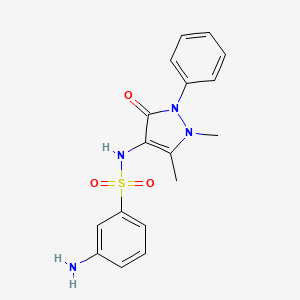
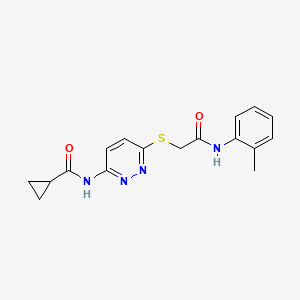
![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzenesulfonamide](/img/structure/B2959399.png)
![5-Phenylmethoxycarbonyl-6,7-dihydro-4H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2959402.png)
![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2959403.png)

